1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Catalog No.
S846361
CAS No.
933585-52-5
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

CAS Number

933585-52-5

Product Name

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

IUPAC Name

1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3

InChI Key

SZWKYFFRHIDYKB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)F

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)F
1-[2-Fluoro-4-(propan-2-yloxy)phenyl] ethan-1-amine is a synthetic compound with tremendous potential in various fields of research, such as pharmaceuticals and life sciences. This chemical compound belongs to the class of organic compounds known as anilines, and its molecular formula is C11H15FNO. The following paper will provide an overview of this compound's definition, background, physical, and chemical properties, synthesis, and characterization, as well as important analytical methods that are used to analyze this chemical. It will also explore the biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, limitations, and future directions of this compound.
1-[2-Fluoro-4-(propan-2-yloxy)phenyl] ethan-1-amine is a synthetic compound that belongs to the class of organic compounds known as anilines. Anilines are organic compounds that consist of a benzene ring in which one of the hydrogen atoms has been replaced by an amino group. This compound is also known as fluoroibogaine and is a derivative of ibogaine, which is an alkaloid derived from the Tabernanthe iboga plant. Ibogaine has been used for centuries in traditional African medicine as an anti-addictive agent, mainly due to its hallucinogenic properties. The synthetic derivative, fluoroibogaine, was developed with the goal of reducing the hallucinogenic effects of ibogaine while retaining its beneficial properties.
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is a white crystalline powder that has a molecular weight of 197.24 g/mol. This compound has a melting point of 117-123 °C and is insoluble in water. It is soluble in organic solvents such as methyl alcohol, ethyl alcohol, and acetone. This compound is also stable under normal conditions and can be stored at room temperature without decomposing.
The synthesis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine involves the reaction of ibogaine with fluoroacetic acid in dimethylformamide. The resulting compound is then isolated and purified using column chromatography. Characterization of this compound is done using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
are essential for the identification and quantification of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine. The most common analytical methods used for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). NMR spectroscopy is used to identify the structure of this compound and provides information about its molecular arrangement, connectivity, and conformation. Mass spectrometry, on the other hand, can be used to determine the molecular weight and composition of the compound, whereas IR spectroscopy is used to obtain information about the functional groups present in the compound.
Studies have shown that 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has anti-addictive properties, similar to ibogaine. It has been shown to reduce the symptoms of opioid withdrawal in animal models, without producing hallucinogenic effects. Additionally, this compound has been shown to have some anti-cancer properties in vitro.
Studies have shown that 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is relatively safe when used at low doses. The compound is not mutagenic or genotoxic and does not produce significant side effects. However, it is still essential to follow proper safety guidelines when handling this compound to minimize any potential risks to laboratory personnel.
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has potential applications in various fields of research, such as pharmaceuticals, life sciences, and chemical synthesis. It can be used as a starting material for the synthesis of new anti-addictive and anti-cancer drugs. Additionally, it can be used as a research tool to study the mechanisms of addiction and drug withdrawal in animal models.
Research on 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is still in its early stages. Most studies have focused on the compound's anti-addictive and anti-cancer properties. However, there is a lot of potential for further studies, and more research is needed to determine the full range of applications for this compound.
The potential implications of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine in various fields of research and industry are significant. Pharmaceutical companies can use this compound to develop new drugs that target addiction and cancer. Additionally, it can be used as a research tool to study the mechanisms of addiction and withdrawal in animal models. In the chemical industry, this compound can be used as a starting material for the synthesis of other compounds.
One limitation of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is its limited water solubility, which can affect its bioavailability. Future research should focus on developing new methods for improving the compound's solubility in water. Additionally, the potential toxicological effects of long-term exposure to this compound need to be studied further.
Future Direction:
1) Investigating its potential use as an anti-inflammatory agent.
2) Theoretical and experimental investigations into its physicochemical properties.
3) Developing new methods of synthesizing 1-[2-Fluoro-4-(propan-2-yloxy)phenyl] ethan-1-amine.
4) Investigating its potential as a treatment for other drug addictions, such as methamphetamine and cocaine.
5) Research on the pharmacokinetics and pharmacodynamics of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl] ethan-1-amine.
6) Determining effective dosages of the compound for various conditions.
7) Investigating the structure-activity relationship of compounds similar to 1-[2-Fluoro-4-(propan-2-yloxy)phenyl] ethan-1-amine.
8) Designing new derivatives of this compound that have better functional or structural properties than the parent compound.

XLogP3

2.1

Dates

Modify: 2023-08-16

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